molecular formula C8H6F3IO B1607758 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene CAS No. 886763-05-9

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

Cat. No. B1607758
CAS RN: 886763-05-9
M. Wt: 302.03 g/mol
InChI Key: YLCOLVIMVHKUKE-UHFFFAOYSA-N
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Description

“1-Iodo-2-methyl-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H4F3IO . It may be used to synthesize 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts .


Molecular Structure Analysis

The molecular structure of “1-Iodo-2-methyl-4-(trifluoromethoxy)benzene” can be found in various chemical databases . The molecular weight of this compound is 302.032 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Iodo-2-methyl-4-(trifluoromethoxy)benzene” include a refractive index of 1.504, a boiling point of 177-179 °C, and a density of 1.84 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene: is a valuable reagent in organic synthesis. It serves as a versatile building block for the introduction of iodo and trifluoromethoxy groups into various molecules . These functionalities are crucial for the synthesis of complex organic compounds due to their reactivity and ability to undergo further transformations, such as Suzuki coupling reactions.

Pharmaceutical Research

In pharmaceutical research, this compound is used to synthesize various drug candidates. Its iodo group can be used for radioiodination, which is essential for creating radiopharmaceuticals for diagnostic imaging . The trifluoromethoxy group is also of interest due to its lipophilic nature, which can improve the pharmacokinetic properties of drug molecules.

Materials Science

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene: plays a role in materials science, particularly in the development of organic electronic materials. The compound can be used to modify the electronic properties of polymers and small molecules, which are used in the production of organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Analysis

This chemical is utilized in analytical chemistry as a standard or reference compound due to its well-defined physical and chemical properties. It can aid in the calibration of analytical instruments and serve as a comparison point for the identification of unknown compounds .

Environmental Science

The compound’s potential environmental impact is studied in environmental science. Researchers investigate its breakdown products, persistence in the environment, and possible effects on ecosystems. Understanding these factors is crucial for assessing the environmental safety of chemicals used in industrial processes .

Biochemistry

In biochemistry, 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is explored for its interactions with biological molecules. It can act as a synthetic intermediate for compounds that interact with enzymes and receptors, providing insights into biochemical pathways and mechanisms .

Safety and Hazards

“1-Iodo-2-methyl-4-(trifluoromethoxy)benzene” is considered hazardous. It is combustible and harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-iodo-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCOLVIMVHKUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382567
Record name 2-Methyl-4-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

CAS RN

886763-05-9
Record name 2-Methyl-4-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886763-05-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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